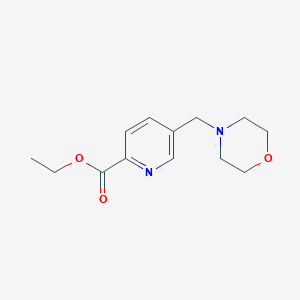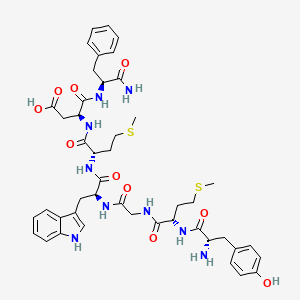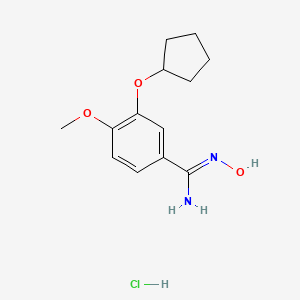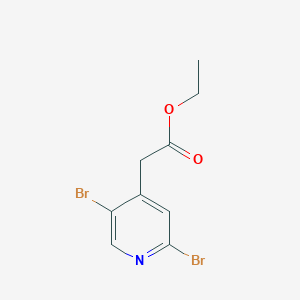![molecular formula C8H8ClN3 B1460228 1-[(1S)-1-azidoethyl]-4-chlorobenzene CAS No. 1604358-87-3](/img/structure/B1460228.png)
1-[(1S)-1-azidoethyl]-4-chlorobenzene
概要
説明
1-[(1S)-1-Azidoethyl]-4-chlorobenzene is an organic compound with the molecular formula C8H8ClN3 It is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a chlorobenzene ring
準備方法
The synthesis of 1-[(1S)-1-azidoethyl]-4-chlorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and ethylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-chlorobenzaldehyde with ethylamine under acidic conditions.
Reduction: The imine intermediate is then reduced to form 1-[(1S)-1-aminoethyl]-4-chlorobenzene.
Azidation: Finally, the amino group is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
1-[(1S)-1-Azidoethyl]-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, reducing agents like LiAlH4, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(1S)-1-Azidoethyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing heterocycles, which are important in medicinal chemistry.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[(1S)-1-azidoethyl]-4-chlorobenzene involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, which are widely used in bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
類似化合物との比較
Similar compounds to 1-[(1S)-1-azidoethyl]-4-chlorobenzene include:
1-Azido-2-chlorobenzene: Lacks the ethyl group, making it less versatile in certain chemical reactions.
1-[(1S)-1-azidoethyl]-4-fluorobenzene: Contains a fluorine atom instead of chlorine, which can alter its reactivity and applications.
1-[(1S)-1-azidoethyl]-4-bromobenzene:
The uniqueness of this compound lies in its specific combination of an azido group with a chlorobenzene ring, providing a balance of reactivity and stability that is useful in various chemical and biological applications.
特性
IUPAC Name |
1-[(1S)-1-azidoethyl]-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNLCNZEQGMOQP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1460145.png)


![6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1460151.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride](/img/structure/B1460153.png)

![1-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1460157.png)


![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1460162.png)




